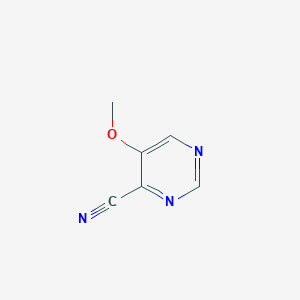

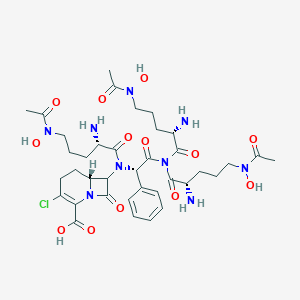

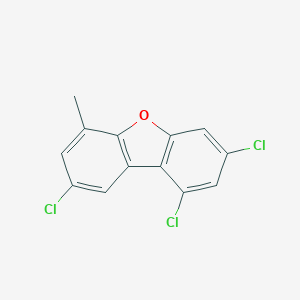

![molecular formula C11H16O4 B056228 Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid CAS No. 6221-58-5](/img/structure/B56228.png)

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

概要

説明

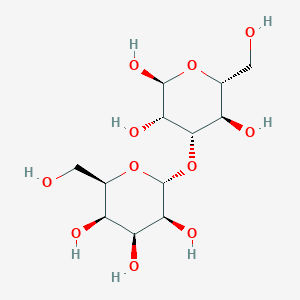

“Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.24 g/mol . The IUPAC name for this compound is also "bicyclo[3.3.1]nonane-3,7-dicarboxylic acid" .

Synthesis Analysis

The synthesis of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” and its derivatives has been studied . The synthesis involves various functionalities and intermolecular interactions . The reaction optimization studies identified room temperature as well as microwave-mediated procedures, providing moderate to good yields .

Molecular Structure Analysis

The molecular structure of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” has been analyzed using 1D and 2D NMR . The compound contains a total of 32 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds . It also includes 2 six-membered rings, 1 eight-membered ring, 2 carboxylic acid(s) (aliphatic), and 2 hydroxyl group(s) .

Chemical Reactions Analysis

The chemical reactions of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” have been examined . The isolation of a key intermediate and in situ NMR studies supported the mechanistic hypothesis .

Physical And Chemical Properties Analysis

“Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” has several computed properties . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 74.6 Ų . The compound is also characterized by a complexity of 246 .

科学的研究の応用

Anticancer Chemotherapeutics

Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics . The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products, making it an attractive area of research .

Asymmetric Catalysis

The derivatives of bicyclo[3.3.1]nonane are also attractive to researchers for use in asymmetric catalysis . This involves the use of a catalyst that favors the formation of a specific enantiomer or diastereomer in reactions that create stereocenters.

Ion Receptors

Bicyclo[3.3.1]nonane derivatives have found successful applications as ion receptors . These compounds can selectively bind and transport ions, which is useful in a variety of scientific and industrial applications.

Metallocycles

Metallocycles are cyclic compounds containing metal atoms. Bicyclo[3.3.1]nonane derivatives have been used in the construction of these complex structures .

Molecular Tweezers

Molecular tweezers are a type of host molecule that can selectively bind guest molecules. Bicyclo[3.3.1]nonane derivatives have been used to create these structures .

Crystallographic Studies

Bicyclo[3.3.1]nonane derivatives have been used in synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Pharmaceutical Applications

Hetero analogues of bicyclo[3.3.1]nonane, including bispidine (3,7-diazaBCN) derivatives, are found among natural and synthetic pharmaceuticals . For example, Sparteine is used for treating obliterating endarteritis, ganglionitis, and myopathy .

Antiviral Activity

Bispidine derivative of bicyclo[3.3.1]nonane has shown antiviral activity against SARS-CoV2 . This highlights the potential of these compounds in the development of new antiviral drugs.

Safety and Hazards

将来の方向性

The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers . Therefore, the exploration of new perspectives for anticancer chemotherapeutics is a promising future direction .

作用機序

Target of Action

It’s known that the bicyclo[331]nonane moiety is predominant in many biologically active natural products . These compounds have been used in asymmetric catalysis and as potent anticancer entities, ion receptors, metallocycles, and molecular tweezers .

Mode of Action

The bicyclo[331]nonane moiety is known to interact with its targets through various types of bonds, including hydrogen bonds . The strength of these bonds can vary depending on the specific derivative of the bicyclo[3.3.1]nonane .

Biochemical Pathways

It’s known that the bicyclo[331]nonane moiety is involved in several biological activities, suggesting that it may interact with multiple biochemical pathways .

Result of Action

Derivatives of the bicyclo[331]nonane moiety have been found to possess anticancer properties , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid . For instance, the presence of unsaturation in the bicyclo[3.3.1]nonane derivatives can impact their crystal structures and intermolecular networks . This can, in turn, affect their interaction with targets and overall biological activity.

特性

IUPAC Name |

bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYARQFLAVKFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499392 | |

| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6221-58-5 | |

| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

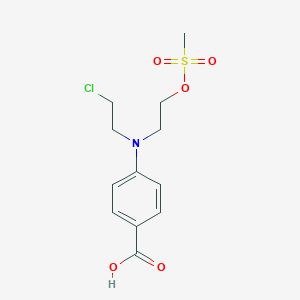

![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)